N-Boc-3-hydroxy-D-phenylalanine

Overview

Description

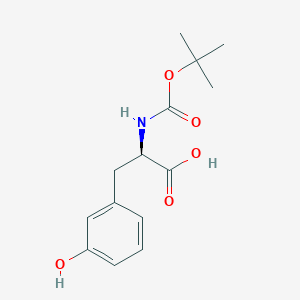

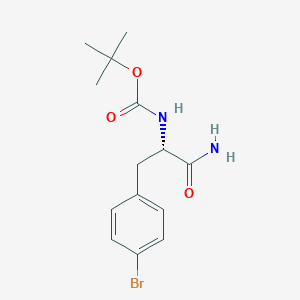

N-Boc-3-hydroxy-D-phenylalanine is a derivative of D-phenylalanine. It is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

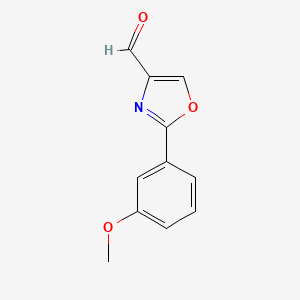

The molecular formula of N-Boc-3-hydroxy-D-phenylalanine is C14H19NO5 . The IUPAC name is (2R)-3- (3-hydroxyphenyl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis

The Boc group in N-Boc-3-hydroxy-D-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert -Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert -butyl cations .Physical And Chemical Properties Analysis

The molecular weight of N-Boc-3-hydroxy-D-phenylalanine is 281.31 .Scientific Research Applications

Chemical Synthesis

N-Boc-3-hydroxy-D-phenylalanine is often used in chemical synthesis . For example, it can be used in the coupling of N-Boc protected 4-L-nitrophenylalanine and aromatic amines, where an amide bond is generated by one pot synthesis in the presence of propylphosponic anhydride and base (triethylamine) .

Life Science Research

Scientists with experience in all areas of research including Life Science have used N-Boc-3-hydroxy-D-phenylalanine . It can be used in various life science experiments, especially those involving protein synthesis and modification.

Material Science Research

N-Boc-3-hydroxy-D-phenylalanine can also be used in Material Science research . Its unique properties make it a valuable compound in the development and testing of new materials.

Chromatography

In the field of Chromatography, N-Boc-3-hydroxy-D-phenylalanine can be used as a standard or reference compound . Its known properties can help in the identification and quantification of other compounds in a mixture.

Analytical Research

N-Boc-3-hydroxy-D-phenylalanine can be used in Analytical research . It can be used as a reference compound in various analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Biochemistry

N-Boc-3-hydroxy-D-phenylalanine is an aromatic amino acid . Aromatic amino acids play a vital role in biological processes and are the building blocks of proteins, contributing to the structural and functional diversity of these macromolecules .

Neurotransmitter Synthesis

In the body, aromatic amino acids are precursors for the synthesis of monoamine neurotransmitters (including catecholamines and 5-hydroxytryptamine) . N-Boc-3-hydroxy-D-phenylalanine, being an aromatic amino acid, can potentially be used in research related to neurotransmitter synthesis.

Herbicide Development

Many herbicides can inhibit the synthesis of aromatic amino acids in weeds, making them harmless to humans and animals . N-Boc-3-hydroxy-D-phenylalanine, as an aromatic amino acid, can be used in the development and testing of new herbicides.

Safety and Hazards

Future Directions

Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .

Mechanism of Action

Target of Action

N-Boc-3-hydroxy-D-phenylalanine is a derivative of the amino acid phenylalanine, which is modified with a tert-butoxycarbonyl (Boc) protecting group . The primary targets of this compound are likely to be enzymes or receptors that interact with phenylalanine or its derivatives.

Mode of Action

The Boc group in N-Boc-3-hydroxy-D-phenylalanine serves as a protecting group, preventing the amino group from participating in reactions until it is removed . The Boc group can be cleaved under mild acidic conditions, releasing the protected amino group . This allows the compound to interact with its targets in a controlled manner.

Biochemical Pathways

As a derivative of phenylalanine, N-Boc-3-hydroxy-D-phenylalanine may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor for the synthesis of monoamine neurotransmitters . .

Pharmacokinetics

The boc group can enhance the compound’s stability and prevent premature interactions with biological targets .

Result of Action

After the boc group is removed, the resulting phenylalanine derivative may exert effects similar to those of phenylalanine, such as participating in protein synthesis or neurotransmitter production .

Action Environment

The action of N-Boc-3-hydroxy-D-phenylalanine can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group and thus the timing of its removal . Additionally, factors such as temperature and the presence of other chemicals can influence the compound’s stability and reactivity .

properties

IUPAC Name |

(2R)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluoro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3394789.png)